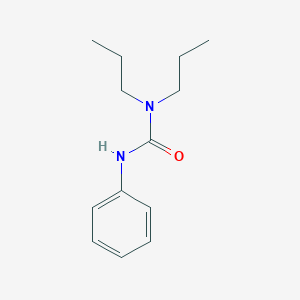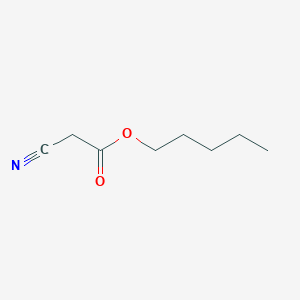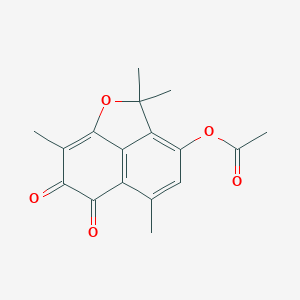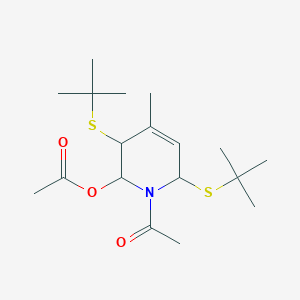
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-methyl-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-methyl-1,2,3,6-tetrahydropyridine (or TBOA) is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for the removal of the neurotransmitter glutamate from the synaptic cleft.
Mechanism Of Action
TBOA inhibits glutamate transporters by binding to their substrate-binding site. This leads to a decrease in the uptake of glutamate from the synaptic cleft, resulting in an increase in extracellular glutamate levels. The increase in extracellular glutamate levels can lead to neuronal excitotoxicity, which is believed to be a contributing factor in several neurological disorders.
Biochemical And Physiological Effects
The biochemical and physiological effects of TBOA have been extensively studied in vitro and in vivo. In vitro studies have shown that TBOA increases extracellular glutamate levels and induces neuronal excitotoxicity. In vivo studies have shown that TBOA can induce seizures and cause neuronal damage in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using TBOA in lab experiments is its potency as a glutamate transporter inhibitor. This allows for the investigation of the role of glutamate transporters in neurological disorders and the pharmacology of glutamate transporters as therapeutic targets. However, the use of TBOA in lab experiments is limited by its potential toxicity and the need for careful dosing to avoid neuronal damage.
Future Directions
There are several future directions for the use of TBOA in scientific research. One direction is the investigation of the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the development of more potent and selective glutamate transporter inhibitors for use as therapeutic agents. Additionally, the use of TBOA in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.
Synthesis Methods
TBOA can be synthesized through a multi-step process that involves the reaction of tert-butylthiol with 4-methyl-2-pyridone, followed by acetylation and acylation. The final product is obtained through purification by column chromatography. The synthesis method of TBOA has been described in detail in several scientific publications.
Scientific Research Applications
TBOA has been extensively used in scientific research to investigate the role of glutamate transporters in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has also been used to study the pharmacology of glutamate transporters and their potential as therapeutic targets. TBOA has been shown to be a potent inhibitor of glutamate transporters, leading to an increase in extracellular glutamate levels and neuronal excitotoxicity.
properties
CAS RN |
18794-22-4 |
|---|---|
Product Name |
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-methyl-1,2,3,6-tetrahydropyridine |
Molecular Formula |
C18H31NO3S2 |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
[1-acetyl-3,6-bis(tert-butylsulfanyl)-4-methyl-3,6-dihydro-2H-pyridin-2-yl] acetate |
InChI |
InChI=1S/C18H31NO3S2/c1-11-10-14(23-17(4,5)6)19(12(2)20)16(22-13(3)21)15(11)24-18(7,8)9/h10,14-16H,1-9H3 |
InChI Key |
ZIBQZACYDHZNNM-UHFFFAOYSA-N |
SMILES |
CC1=CC(N(C(C1SC(C)(C)C)OC(=O)C)C(=O)C)SC(C)(C)C |
Canonical SMILES |
CC1=CC(N(C(C1SC(C)(C)C)OC(=O)C)C(=O)C)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[B]thiophene-6-OL](/img/structure/B96629.png)
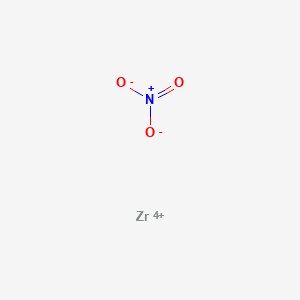
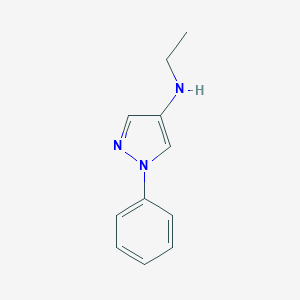
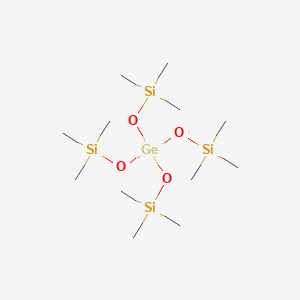
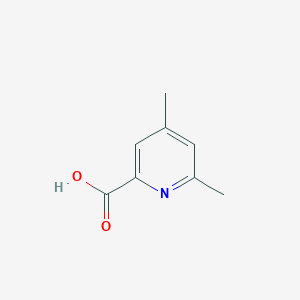
![3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one](/img/structure/B96642.png)

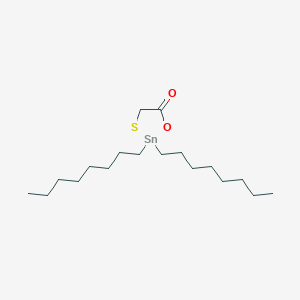

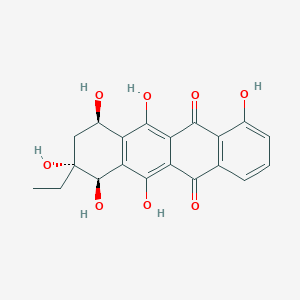
![Diethyl {[(4-methylpyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B96649.png)
